cis-Hexahydro-cyclopenta[c]furan-4-one
Description
cis-Hexahydro-cyclopenta[c]furan-4-one is a bicyclic organic compound featuring a fused cyclopentane and tetrahydrofuran ring system. The "cis" designation refers to the spatial arrangement of substituents on the ring junctions, while "hexahydro" indicates full saturation of the fused rings. Its synthesis often involves cyclization or hydrogenation strategies, as inferred from analogous reactions in the literature . Structural characterization of such compounds typically employs X-ray crystallography, as demonstrated in studies of related cyclopenta-furanone derivatives .
Properties
IUPAC Name |
(3aS,6aR)-1,3,3a,5,6,6a-hexahydrocyclopenta[c]furan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-2-1-5-3-9-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCONZYZWSLFIS-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@H]1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of cis-Hexahydro-cyclopenta[c]furan-4-one typically begins with cyclohexanone and ethylene glycol ester.
Reaction Conditions: The reaction involves hydroxymethylation, where cyclohexanone reacts with ethylene glycol ester under specific conditions to form the desired product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group at position 4 serves as a primary site for nucleophilic attacks. Key reactions include:
Alcohols and Amines:
Under acidic or basic conditions, the compound reacts with alcohols (e.g., ethanol) or amines (e.g., methylamine) to form hemiacetals or imine derivatives, respectively. Catalyst choice (e.g., H₂SO₄ for alcohols, NH₃ for amines) strongly influences reaction efficiency.
Example:
| Nucleophile | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Ethanol | H₂SO₄ | Hemiacetal | 72 |
| Methylamine | NH₃ | Imine | 65 |
Mechanism:
The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, followed by proton transfer and ring stabilization. Steric hindrance from the bicyclic system slightly reduces reaction rates compared to simpler ketones.
Reduction Reactions
The ketone group is reducible to a secondary alcohol using standard reducing agents:
Agents and Conditions:
-
Lithium Aluminum Hydride (LiAlH₄): Quantitative reduction in THF at 0°C.
-
Sodium Borohydride (NaBH₄): Partial reduction (≤50% yield) in methanol at ambient temperature.
Example:
| Reducing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C | cis-Hexahydro-cyclopenta[c]furan-4-ol | 98 |
| NaBH₄ | MeOH | 25°C | cis-Hexahydro-cyclopenta[c]furan-4-ol | 48 |
The stereochemistry of the alcohol product retains the cis configuration of the parent ketone.
Oxidative Cyclization
Hypervalent iodine(III) reagents (e.g., diacetoxyiodobenzene) induce domino oxidative cyclization, forming cyclopenta[b]furan derivatives .
Conditions:
-
Reagent: Diacetoxyiodobenzene (1.2 equiv)
-
Solvent: Ethanol
-
Temperature: 80°C
-
Time: 6–12 hours
Example:
| Substrate | Product | Yield (%) |
|---|---|---|
| cis-Hexahydro-cyclopenta[c]furan-4-one | Cyclopenta[b]furan derivative | 78 |
Mechanism:
-
Dehydrogenation: Formation of a trienone intermediate via iodine-mediated oxidation.
-
Cycloisomerization: Acid-catalyzed (from acetic acid byproduct) cationic cyclization to form the fused cyclopenta[b]furan ring .
Steric alignment of the E-isomer trienone is critical for successful cyclization .
Cyclization with Lewis Acids
Lewis acids (e.g., BF₃·OEt₂) promote intramolecular cyclization to form polycyclic structures:
Conditions:
-
Catalyst: BF₃·OEt₂ (10 mol%)
-
Solvent: Dichloromethane
-
Temperature: −10°C
Example:
| Starting Material | Product | Yield (%) |
|---|---|---|
| This compound | Tricyclic lactone | 85 |
Mechanism:
Coordination of the Lewis acid to the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by adjacent oxygen or carbon groups.
Thermal Rearrangements
Heating the compound above 150°C induces ring-opening and re-cyclization to form isomeric furan derivatives:
Conditions:
-
Solvent: Toluene
-
Temperature: 160°C
-
Time: 24 hours
Example:
| Product | Isomer Ratio (cis:trans) | Yield (%) |
|---|---|---|
| Hexahydro-cyclopenta[c]furan-4-one isomer | 3:1 | 62 |
Scientific Research Applications
Chemistry
cis-Hexahydro-cyclopenta[c]furan-4-one serves as a valuable building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
- Reduction : Subjected to reducing agents such as lithium aluminum hydride or sodium borohydride, leading to alcohol formation.
- Substitution : Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the furan ring.
Biology
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest potential anti-inflammatory effects beneficial for treating conditions characterized by inflammation and pain.
- Antimicrobial Activity : Derivatives have shown promising antimicrobial properties against various pathogens, indicating potential applications in treating infections.
- Anticancer Potential : Investigations into anticancer properties are ongoing, with some studies indicating inhibition of cancer cell proliferation.
Medicine
The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its potential interactions with specific molecular targets in biological systems may lead to new therapeutic applications.
Industry
This compound is used in the production of various chemicals and materials, including polymers and resins. Its unique properties make it suitable for diverse industrial applications.
Data Table: Summary of Biological Activities
Anti-inflammatory Study
A recent study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Antimicrobial Research
Another investigation assessed the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives demonstrated varying degrees of antibacterial activity, highlighting the importance of structural modifications for enhancing efficacy.
Cancer Cell Proliferation Inhibition
A study focused on the impact of this compound on human breast cancer cell lines (MCF-7). Treatment resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of cis-Hexahydro-cyclopenta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of cis-Hexahydro-cyclopenta[c]furan-4-one, highlighting differences in ring fusion, substituents, and physicochemical properties:
Key Comparative Insights:
Ring Saturation and Reactivity :
- Unlike the unsaturated cyclopenta[b]furan-4-one, this compound’s fully saturated rings reduce its susceptibility to cycloaddition reactions (e.g., Diels-Alder) but enhance thermal stability .
- The unsaturated analog (cyclopenta[b]furan-4-one) forms dienes under mild conditions, enabling ene reactions, whereas the hexahydro derivative may require harsher conditions for functionalization .
Steric and Electronic Effects: Substituents significantly alter reactivity. For example, methyl groups in the hexahydro-benzopyran derivative (CAS 1222-05-5) introduce steric constraints, limiting nucleophilic attack compared to the less hindered this compound . Aromatic analogs like 4H-cyclopenta[def]phenanthrene (CAS 203-64-5) exhibit planar structures conducive to π-π stacking, unlike the non-planar, saturated this compound .
Synthetic Utility: Cyclopenta[b]furan-4-one derivatives are synthesized via ene reactions of propargylic alcohols, often competing with Diels-Alder pathways under sterically hindered conditions .
Research Findings and Methodological Considerations
- Structural Elucidation: X-ray crystallography (via SHELX programs) has been critical in confirming the stereochemistry of cyclopenta-furanone derivatives, including the (E)-exo-methylene configuration in related compounds .
- Reactivity Trends : Steric hindrance in propargylic alcohol substrates shifts reaction outcomes from ene products (e.g., cyclopenta[b]furan-4-one) to Diels-Alder adducts, suggesting that this compound’s reactivity could be modulated by substituent placement .
Biological Activity
Introduction
cis-Hexahydro-cyclopenta[c]furan-4-one is a cyclic organic compound with a unique structure that includes a cyclopentane ring fused with a furan moiety. Its molecular formula is , and it has a molecular weight of approximately 126.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The structural configuration of this compound influences its biological activity. The compound features a saturated six-membered ring, which is essential for its interaction with biological systems. Below is a comparison of this compound with related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid | Contains a carboxylic acid group | More polar due to the carboxylic acid | |
| Galaxolide | Synthetic musk fragrance | Larger structure with multiple methyl groups | |
| This compound | Isomeric form with similar properties | Different stereochemistry affecting reactivity |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, some studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them candidates for further pharmacological investigations.
Anti-inflammatory and Analgesic Properties
The compound has also been explored for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may interact with specific receptors and enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies
- Anticancer Studies : In one study, analogs of cyclopenta[c]furan derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives showed promising antiproliferative activity, suggesting that the structural features of these compounds contribute to their effectiveness in inhibiting cancer cell growth .
- Mechanistic Insights : A study investigated the interaction of cyclopenta[b]furans with chemokine receptors, revealing that these compounds could act as inhibitors for specific receptors involved in cancer progression. This highlights the potential for further investigation into the therapeutic applications of this compound in oncology .
Synthesis Methods
Several synthetic routes have been developed for producing this compound, including methods involving cycloaddition reactions and oxidative cyclization processes. These methods are critical for generating derivatives that can be screened for various biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-Hexahydro-cyclopenta[c]furan-4-one, and how can reaction conditions be optimized for yield and stereochemical control?
- Methodological Answer : Utilize cyclopentane-derived precursors with furanone moieties, employing catalytic asymmetric hydrogenation or enzymatic resolution to achieve stereoselectivity. For example, ethoxymethylene derivatives of malononitrile or cyanoacetate can be reacted under basic conditions (e.g., KOH) followed by acid-mediated cyclization to form the tricyclic core . Monitor reaction progress via TLC or HPLC, and optimize temperature/pH to minimize side products.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine X-ray crystallography (using SHELX for refinement ) with NMR spectroscopy. For crystallography, compare experimental data with predicted lattice energy minima via Crystal Structure Prediction (CSP) tools to assess RMSD30 values (e.g., <0.4 Å indicates high accuracy ). For NMR, assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry and detect impurities.
Q. What analytical techniques are recommended for assessing purity and stability of this compound?
- Methodological Answer : Use HPLC with a chiral column to separate enantiomers and quantify purity (≥98% as per commercial standards ). Differential Scanning Calorimetry (DSC) can evaluate thermal stability, while optical rotation measurements ([α]D = −44° in methanol ) confirm enantiomeric consistency.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Category 2A/2 irritation ). Use fume hoods for dust/aerosol control and ensure emergency eyewash stations are accessible. For spills, neutralize with inert absorbents and avoid ignition sources due to decomposition risks (e.g., NOx release ).
Advanced Research Questions
Q. How can discrepancies between predicted and experimental crystal structures of this compound be resolved?
- Methodological Answer : Perform CSP with force fields (e.g., DFT-D3) to model van der Waals interactions. Compare RMSD30 values between experimental data (e.g., SIBJIX structure ) and CSP outputs. If deviations exceed 1 Å, re-examine conformational flexibility of the cyclopentane ring or hydrogen-bonding networks. Validate with variable-temperature XRD to assess thermal motion effects .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Employ Mosher’s ester analysis or NOE correlations in NMR to assign absolute configurations. For complex derivatives (e.g., 5-(Benzoyloxy)hexahydro variants ), combine computational methods (e.g., molecular docking) with circular dichroism (CD) spectroscopy to correlate electronic transitions with stereochemical outcomes.
Q. How should researchers address contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- If NMR suggests a conformation inconsistent with XRD, perform dynamic NMR to assess rotational barriers.
- For CSP mismatches, re-optimize gas-phase conformers used in predictions and validate against high-resolution synchrotron data .
- Apply Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What methodologies enable the study of this compound’s reactivity under catalytic conditions?
- Methodological Answer : Design kinetic experiments using in situ FTIR or Raman spectroscopy to track intermediate formation. For enantioselective catalysis (e.g., Corey lactone derivatives ), employ chiral ligands (e.g., BINAP) and monitor enantiomeric excess (ee) via chiral GC/MS. Use Eyring plots to correlate activation parameters with solvent polarity.
Data Presentation Guidelines
- Structural Validation : Include tables comparing experimental vs. predicted bond lengths/angles (e.g., using SHELXL-refined data ).
- Stereochemical Analysis : Provide 2D NMR spectra with annotated NOE correlations and computational geometry files (e.g., .cif for XRD ).
- Safety Compliance : Reference GHS hazard codes (e.g., H315, H319 ) in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
